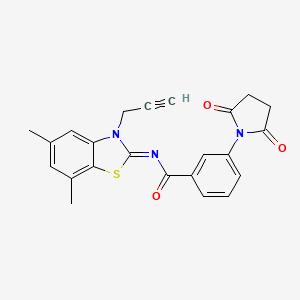

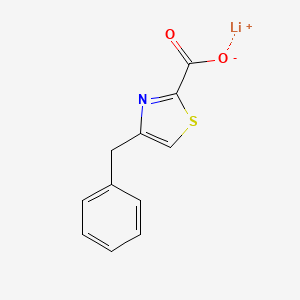

![molecular formula C8H3Cl2N3 B2616784 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1632368-33-2](/img/structure/B2616784.png)

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4Cl2N2 . It has a molecular weight of 187.03 .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile consists of a pyrrolo[2,3-b]pyridine core with two chlorine atoms at the 4 and 6 positions and a carbonitrile group at the 3 position .Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a solid at room temperature . It has a melting point of 207-208 °C and a predicted boiling point of 356.7±42.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 .Applications De Recherche Scientifique

Fibroblast Growth Factor Receptor Inhibitors

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile”, exhibited potent FGFR inhibitory activity .

Breast Cancer Treatment

In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells . This suggests that “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” and its derivatives could be potential therapeutic agents for breast cancer .

Synthesis of Pyrazolo[3,4-b]pyridines

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is structurally similar to pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Development of New Therapeutic Agents

The low molecular weight of compound 4h, a derivative of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile”, makes it an appealing lead compound beneficial to subsequent optimization . This suggests that “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” could be used as a starting point for the development of new therapeutic agents .

Pharmacokinetic Studies

Derivatives of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” have been used in in vitro pharmacokinetic studies . For example, the stability of compound 5m in both simulated gastric fluid and simulated intestinal fluid was ascertained .

In Silico Toxicity Predictions

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” derivatives have been used in in silico predictions to assess their toxicity . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Safety and Hazards

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Propriétés

IUPAC Name |

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3/c9-5-1-6(10)13-8-7(5)4(2-11)3-12-8/h1,3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZULFCBDHDUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NC=C2C#N)N=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

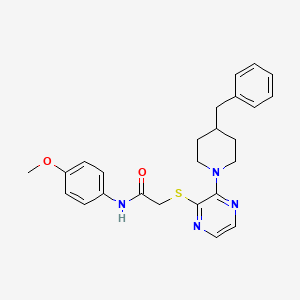

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)

![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)

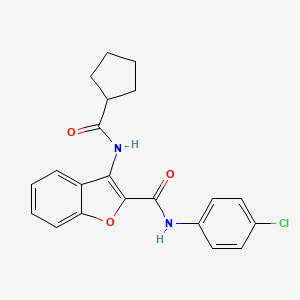

![N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2616712.png)

![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol](/img/structure/B2616719.png)

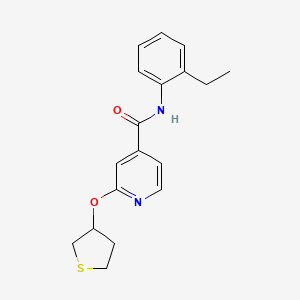

![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)